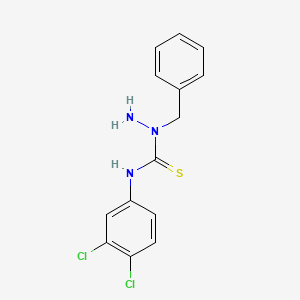

3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea

Description

Properties

IUPAC Name |

1-amino-1-benzyl-3-(3,4-dichlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3S/c15-12-7-6-11(8-13(12)16)18-14(20)19(17)9-10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZPZXHGANOWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C(=S)NC2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324310 | |

| Record name | 1-amino-1-benzyl-3-(3,4-dichlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

723332-86-3 | |

| Record name | 1-amino-1-benzyl-3-(3,4-dichlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea typically involves the reaction of 3,4-dichloroaniline with benzyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or benzyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

The following analysis compares 3-amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea with key analogs, focusing on structural features, synthetic routes, and reported bioactivities.

1,3-Bis(3,4-dichlorophenyl)thiourea

- Structure : Contains two 3,4-dichlorophenyl groups at the 1- and 3-positions.

- Activity : Exhibits strong antioxidant activity, with an IC50 of 52 µg/mL (ABTS assay) and 45 µg/mL (DPPH assay) .

1-(2-Aminoethyl)thiourea

- Structure: Features a flexible aminoethyl side chain.

- Comparison: The aminoethyl group may improve solubility in polar solvents, unlike the hydrophobic benzyl and dichlorophenyl groups in the target compound.

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(2-fluoro-4-methoxyphenylamino)cyclohexyl)thiourea

- Structure : Includes electron-withdrawing trifluoromethyl groups and a chiral cyclohexyl moiety.

- Synthesis : Prepared via reductive amination followed by thiourea coupling .

- Comparison : The trifluoromethyl groups enhance metabolic stability, while the chiral center introduces stereochemical complexity absent in the target compound.

Structural and Functional Analysis Table

Key Observations

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF3) enhance stability and radical scavenging but may reduce solubility.

- Synthetic Complexity : Compounds with chiral centers (e.g., ) require advanced stereocontrol, unlike the target molecule’s simpler structure.

- Research Gaps : The target compound’s bioactivity data (e.g., IC50) remain unreported, necessitating further studies to benchmark its performance against existing analogs.

Biological Activity

3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's structure features a thiourea functional group, which is known for its reactivity and ability to form hydrogen bonds. The presence of the dichlorophenyl group enhances its biological activity by increasing lipophilicity and altering electronic properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction may involve inhibition of key enzymes such as DNA gyrase and topoisomerases, which are crucial for bacterial DNA replication and transcription .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiourea derivatives, including this compound. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 40–50 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

| Salmonella typhi | 70 µg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antibacterial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of thiourea derivatives. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 225 |

| HeLa (cervical cancer) | 200 |

| A549 (lung cancer) | 210 |

The mechanism of action in cancer cells may involve induction of apoptosis and cell cycle arrest .

Case Studies

- Study on Antibacterial Activity : A study synthesized several thiourea derivatives and evaluated their antibacterial activity against resistant strains. The results indicated that compounds with electron-withdrawing groups like dichloro substituents exhibited enhanced potency against MRSA and E. coli .

- Anticancer Evaluation : Another study focused on the cytotoxic effects of thiourea derivatives on MCF-7 cells. The findings revealed that treatment with this compound resulted in significant cell death compared to control groups, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted amines and isothiocyanates. For example, thiourea derivatives are often prepared by reacting 3,4-dichlorophenyl isothiocyanate with benzylamine derivatives in solvents like 1,4-dioxane or dichloromethane at room temperature. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry or reaction time .

Q. How can the purity and structural identity of this thiourea derivative be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions and hydrogen bonding (e.g., NH protons appear as broad singlets near δ 10–12 ppm in DMSO-d₆) .

- FT-IR : Identify thiourea C=S stretches (~1200–1250 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .

- Melting Point : Compare with literature values to assess crystallinity and purity .

Q. What crystallographic tools are suitable for determining its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can resolve bond lengths, angles, and intermolecular interactions (e.g., N–H⋯S hydrogen bonds). Dihedral angles between aromatic rings and the thiourea moiety (~60–70°) reveal conformational flexibility .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence its biological activity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) to map frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. Correlate computational data with experimental bioassays (e.g., antimicrobial activity against Staphylococcus aureus) to identify pharmacophoric groups. Substituents like electron-withdrawing Cl atoms enhance stability and binding affinity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

- Methodological Answer : Use multivariate statistical analysis (e.g., QSAR models) to isolate variables. For example, compare IC₅₀ values of analogs with varying substituents on the benzyl or dichlorophenyl groups. Validate hypotheses via molecular docking (AutoDock Vina) against target proteins (e.g., fungal CYP51 for antifungal activity) .

Q. How can experimental phasing challenges in crystallography be addressed for this compound?

- Methodological Answer : If heavy atoms are absent, employ intrinsic sulfur-SAD phasing with high-resolution data (≤1.0 Å). Use SHELXC/D/E pipelines for rapid phase determination. For twinned crystals, refine using SHELXL’s TWIN/BASF commands and validate with R-factor convergence plots .

Q. What are the limitations of NMR in detecting tautomeric forms of this thiourea?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures can resolve tautomerization between thione and thiol forms. Low-temperature experiments (e.g., –40°C in CDCl₃) slow exchange rates, splitting NH signals into distinct peaks. Complement with IR spectroscopy to confirm dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.